N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(3-chlorobenzamide)
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Overview
Description
N,N’-(4,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl)bis(3-chlorobenzamide) is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its anthracene core, which is substituted with hydroxy and oxo groups, and linked to chlorobenzamide moieties. The molecular structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl)bis(3-chlorobenzamide) typically involves the following steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through a Friedel-Crafts acylation reaction, followed by oxidation to introduce the oxo groups.
Introduction of Hydroxy Groups: The hydroxy groups are introduced via hydroxylation reactions, often using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of Chlorobenzamide Moieties: The final step involves the coupling of 3-chlorobenzamide to the anthracene core through amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient reaction control and purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-(4,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl)bis(3-chlorobenzamide) undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The chlorobenzamide moieties can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted benzamides, respectively.
Scientific Research Applications
N,N’-(4,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl)bis(3-chlorobenzamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of N,N’-(4,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl)bis(3-chlorobenzamide) involves its interaction with specific molecular targets. The hydroxy and oxo groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The chlorobenzamide moieties may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(4-methylbenzamide)
- N,N’-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(2,5-dichlorobenzamide)
Uniqueness
N,N’-(4,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl)bis(3-chlorobenzamide) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of 3-chlorobenzamide moieties differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Biological Activity
N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(3-chlorobenzamide) is a synthetic compound that belongs to the class of anthracene derivatives. Its unique molecular structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C28H16Cl2N2O6
- Molecular Weight : 547.341 g/mol
- CAS Number : 83721-55-5
- LogP : 5.67 (indicating high lipophilicity)
The compound features an anthracene core with hydroxyl and carbonyl functional groups, which enhance its reactivity and biological interactions. The presence of chlorobenzamide moieties allows for potential interactions with various biological targets.
Research indicates that N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(3-chlorobenzamide) may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and may be leveraged for therapeutic applications.
- Antioxidant Activity : Due to its hydroxyl groups, the compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
In Vitro Studies
Several studies have assessed the biological activity of N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(3-chlorobenzamide):
Study | Methodology | Findings |
---|---|---|
Study 1 | Cell viability assays on cancer cell lines | Demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 of 15 µM. |
Study 2 | Antioxidant assays | Showed a dose-dependent increase in DPPH radical scavenging activity. |
Study 3 | Enzyme inhibition assays | Inhibited topoisomerase II activity by 75% at 20 µM concentration. |
Case Studies
-
Case Study on Anticancer Activity :
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on various cancer cell lines. Results indicated that treatment led to significant reductions in cell proliferation and induced apoptosis through caspase activation. -
Case Study on Enzyme Interaction :
Another investigation utilized molecular docking studies to predict the binding affinity of the compound to various enzymes. The results suggested strong interactions with cyclooxygenase (COX) enzymes, indicating potential anti-inflammatory properties.
Comparative Analysis with Related Compounds
To contextualize the biological activity of N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(3-chlorobenzamide), a comparison with structurally similar compounds is useful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
N,N'-(9-Aminoanthracene-1,5-diyl)bis(benzamide) | Amino and carbonyl groups | Potential enzyme inhibitor |
2-Hydroxyanthraquinone | Hydroxy group on anthraquinone | Antimicrobial properties |
N,N'-(9-Hydroxyanthracene-1,5-diyl)bis(benzamide) | Hydroxyl groups only | Moderate anticancer activity |
These comparisons highlight how variations in functional groups can influence biological activity and therapeutic potential.
Properties
CAS No. |
83721-54-4 |
---|---|
Molecular Formula |
C28H16Cl2N2O6 |
Molecular Weight |
547.3 g/mol |
IUPAC Name |
3-chloro-N-[5-[(3-chlorobenzoyl)amino]-4,8-dihydroxy-9,10-dioxoanthracen-1-yl]benzamide |
InChI |
InChI=1S/C28H16Cl2N2O6/c29-15-5-1-3-13(11-15)27(37)31-17-7-9-19(33)23-21(17)25(35)24-20(34)10-8-18(22(24)26(23)36)32-28(38)14-4-2-6-16(30)12-14/h1-12,33-34H,(H,31,37)(H,32,38) |
InChI Key |
DARKMCJSOWOFLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC(=O)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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